![molecular formula C24H24N2O5 B10985404 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B10985404.png)
1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a dimethoxyphenyl group and a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions to form the quinoline ring. The dimethoxyphenyl group is then introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
The piperidine-4-carboxylic acid moiety is synthesized separately, often starting from piperidine and using a series of functional group transformations to introduce the carboxylic acid group. The final step involves coupling the quinoline and piperidine fragments using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the quinoline ring, particularly at positions ortho or para to the nitrogen atom, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives. Substitution reactions can introduce various alkyl or aryl groups onto the quinoline ring.
Scientific Research Applications
1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline core’s ability to absorb and emit light.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid depends on its specific application In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Shares the quinoline core but lacks the dimethoxyphenyl and piperidine groups.
3,4-Dimethoxybenzoyl chloride: Contains the dimethoxyphenyl group but lacks the quinoline and piperidine moieties.
Piperidine-4-carboxylic acid: Contains the piperidine carboxylic acid moiety but lacks the quinoline and dimethoxyphenyl groups.
Uniqueness
1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Biological Activity
1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid, with the CAS number 1219567-42-6, is a complex organic compound notable for its unique structural features, which include a quinoline moiety, a piperidine ring, and a carboxylic acid functional group. This article explores its biological activity, pharmacological potential, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C24H24N2O5, with a molecular weight of 420.5 g/mol. The presence of the 3,4-dimethoxyphenyl group is particularly significant as it enhances the compound's pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₂O₄ |
Molecular Weight | 420.5 g/mol |
CAS Number | 1219567-42-6 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential applications in medicinal chemistry.
The compound exhibits interactions with multiple biological targets due to its structural components. The quinoline and piperidine rings are known for their roles in various biological functions, including:
- Antitumor Activity : The quinoline structure has been associated with anticancer properties.
- Neuroprotective Effects : The piperidine component may contribute to neuroprotection through modulation of neurotransmitter systems.
Pharmacological Studies
Research indicates that this compound has shown promise in various pharmacological assays:
- Binding Affinity Studies : Interaction studies have demonstrated significant binding affinity to specific receptors or enzymes.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, warranting further investigation.
Case Studies and Research Findings
Recent studies have explored the compound's efficacy and mechanism of action in detail:
-
Antitumor Studies : A study indicated that derivatives of quinoline compounds exhibit notable antitumor activity against various cancer cell lines. The specific role of the dimethoxyphenyl group in enhancing this activity was emphasized.
- Example: In vitro assays demonstrated that modifications to the quinoline structure could lead to increased cytotoxicity against breast cancer cells.
-
Neuroprotective Effects : Research on related piperidine compounds has shown their ability to protect dopaminergic neurons from degeneration in models of neurodegenerative diseases.
- Example: A study reported that similar compounds reduced neuronal cell death in models of Parkinson's disease.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3,4-Dimethoxyquinoline | Quinoline backbone with methoxy groups | Known for antitumor properties |
Piperidinylquinoline | Piperidine linked to quinoline | Exhibits neuroprotective effects |
Quinolinic Acid | Quinoline with carboxylic acid | Involved in neuroinflammation |
The distinct combination of functional groups in this compound enhances its potential as a versatile compound in drug discovery compared to other similar compounds.
Properties
Molecular Formula |
C24H24N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C24H24N2O5/c1-30-21-8-7-16(13-22(21)31-2)20-14-18(17-5-3-4-6-19(17)25-20)23(27)26-11-9-15(10-12-26)24(28)29/h3-8,13-15H,9-12H2,1-2H3,(H,28,29) |
InChI Key |
DOXOKZVQZZPGMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C(=O)O)OC |
Origin of Product |
United States |
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